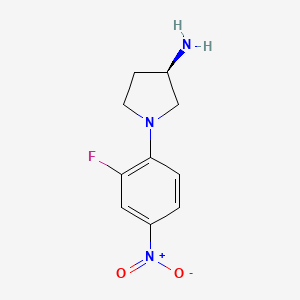![molecular formula C14H25NO5 B8306520 (2S,3S)-3-[[(2S)-4-methyl-1-(2-methylpropoxy)pentan-2-yl]carbamoyl]oxirane-2-carboxylic acid CAS No. 777838-84-3](/img/structure/B8306520.png)
(2S,3S)-3-[[(2S)-4-methyl-1-(2-methylpropoxy)pentan-2-yl]carbamoyl]oxirane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-3-[[(2S)-4-methyl-1-(2-methylpropoxy)pentan-2-yl]carbamoyl]oxirane-2-carboxylic acid, also known as NC-2300, is a small molecule drug that acts as a selective and orally active cysteine cathepsin inhibitor. It has been primarily developed as a cathepsin K inhibitor, which plays a significant role in bone resorption. This compound has potential therapeutic applications in treating diseases such as osteoporosis, multiple myeloma, and rheumatoid arthritis .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for (2S,3S)-3-[[(2S)-4-methyl-1-(2-methylpropoxy)pentan-2-yl]carbamoyl]oxirane-2-carboxylic acid involve several steps. The compound is synthesized through a series of chemical reactions, including the formation of intermediate compounds, followed by purification and isolation of the final product. The specific details of the synthetic routes and industrial production methods are proprietary and not publicly disclosed .
Analyse Chemischer Reaktionen
(2S,3S)-3-[[(2S)-4-methyl-1-(2-methylpropoxy)pentan-2-yl]carbamoyl]oxirane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents used in substitution reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(2S,3S)-3-[[(2S)-4-methyl-1-(2-methylpropoxy)pentan-2-yl]carbamoyl]oxirane-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of cathepsin K and other cysteine proteases.
Biology: It is used to investigate the role of cathepsin K in various biological processes, such as bone resorption and inflammation.
Medicine: It has potential therapeutic applications in treating diseases such as osteoporosis, multiple myeloma, and rheumatoid arthritis.
Industry: It is used in the development of new drugs and therapeutic agents targeting cathepsin K and other cysteine proteases .
Wirkmechanismus
(2S,3S)-3-[[(2S)-4-methyl-1-(2-methylpropoxy)pentan-2-yl]carbamoyl]oxirane-2-carboxylic acid exerts its effects by inhibiting the activity of cathepsin K, a lysosomal cysteine protease that plays a crucial role in bone resorption. By inhibiting cathepsin K, this compound reduces bone degradation and promotes bone formation. The molecular targets and pathways involved in this mechanism include the inhibition of cathepsin K activity in osteoclasts and the suppression of inflammatory mediator synthesis related to osteoclastogenesis .
Vergleich Mit ähnlichen Verbindungen
(2S,3S)-3-[[(2S)-4-methyl-1-(2-methylpropoxy)pentan-2-yl]carbamoyl]oxirane-2-carboxylic acid is unique in its selectivity and potency as a cathepsin K inhibitor. Similar compounds include:
Odanacatib: Another cathepsin K inhibitor that has been studied for its potential in treating osteoporosis.
Balicatib: A cathepsin K inhibitor that has been investigated for its effects on bone resorption.
Compared to these compounds, this compound has shown promising results in preclinical studies, demonstrating its potential as a therapeutic agent for bone-related diseases .
Eigenschaften
CAS-Nummer |
777838-84-3 |
|---|---|
Molekularformel |
C14H25NO5 |
Molekulargewicht |
287.35 g/mol |
IUPAC-Name |
(2S,3S)-3-[[(2S)-4-methyl-1-(2-methylpropoxy)pentan-2-yl]carbamoyl]oxirane-2-carboxylic acid |
InChI |
InChI=1S/C14H25NO5/c1-8(2)5-10(7-19-6-9(3)4)15-13(16)11-12(20-11)14(17)18/h8-12H,5-7H2,1-4H3,(H,15,16)(H,17,18)/t10-,11-,12-/m0/s1 |
InChI-Schlüssel |
HXMVBQALNLCUIE-SRVKXCTJSA-N |
Isomerische SMILES |
CC(C)C[C@@H](COCC(C)C)NC(=O)[C@@H]1[C@H](O1)C(=O)O |
Kanonische SMILES |
CC(C)CC(COCC(C)C)NC(=O)C1C(O1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl(2S)-2-[(3,5-dichlorophenyl)amino]propanoate](/img/structure/B8306457.png)
![1-(4-Aminophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B8306463.png)


![5-Bromo-6-chlorobenzo[c][1,2,5]oxadiazole](/img/structure/B8306504.png)

![Ethyl 6,7-dihydro-5H-cyclopenta[c]pyridine-3-carboxylate](/img/structure/B8306510.png)





